molecular formula C15H13N3OS B2516301 2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-09-8

2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2516301
CAS No.: 896333-09-8
M. Wt: 283.35
InChI Key: IPFYWGJASMBEJW-UHFFFAOYSA-N
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Description

2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896325-78-3) is a synthetic heterocyclic compound with a molecular formula of C16H15N3OS and a molecular weight of 297.37 g/mol . This compound belongs to the pharmacologically significant class of pyrido[1,2-a][1,3,5]triazin-4-ones, which are recognized as purine isosteres . This structural similarity to purines, the most functional N-heterocycles in nature, makes this scaffold a prime candidate for investigating a wide range of biological activities, particularly in the development of kinase inhibitors and other potential therapeutic agents . The specific phenethylthio substitution at the 2-position is a critical structural feature of interest. Research on closely related analogues, specifically S-substituted pyrazolo[1,5-a][1,3,5]triazin-7(6H)-ones, has demonstrated that the phenethyl group can be crucial for biological activity. One such study found that a compound featuring a phenethylthio substituent exhibited promising selective antiproliferative activity against human lung cancer cells (A549), while its precursor without this group was inactive . This suggests that this compound is a valuable chemical tool for exploring new anticancer agents and studying the mechanisms of cell proliferation. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-15-17-14(16-13-8-4-5-10-18(13)15)20-11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFYWGJASMBEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. The compound targets enzymes involved in the cell cycle, leading to cell apoptosis and reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Modifications

Key analogs differ primarily in substituents at the 2- and 7-positions of the pyrido-triazinone core:

  • 2-Diethylamino-7-(het)aryl derivatives (e.g., 8e, 8g, 8l, 8m): These compounds feature a diethylamino group at position 2 and diverse aryl/hetaryl groups (e.g., furannyl, thiophenyl, bromopyridinyl) at position 5.
  • 2-Phenyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 33957-35-6) : Substituted with a phenyl group at position 2, this analog has a molecular weight of 223.23 g/mol and a density of 1.28 g/cm³, reflecting its compact, planar structure .
  • 2-((4-Chlorobenzyl)sulfanyl)-8-methyl derivative (CAS listed in ) : This compound introduces a chlorobenzylthio group, highlighting the versatility of sulfur-based substituents in modifying electronic and steric properties.
Table 1: Structural and Physicochemical Comparison
Compound Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Synthetic Method
2-(Phenethylthio)-4H-pyrido-triazin-4-one* Phenethylthio (2) C₁₆H₁₃N₃OS ~295.36 N/A Likely Suzuki coupling
2-Diethylamino-7-(3’-thiophenyl)-8h Diethylamino (2), thiophenyl (7) C₁₅H₁₆N₄OS 300.38 146 Suzuki cross-coupling
2-Phenyl-4H-pyrido-triazin-4-one Phenyl (2) C₁₃H₉N₃O 223.23 N/A Condensation reactions
8-Methyl-2-alkoxy derivatives Alkoxy (2), methyl (7/8) Varies ~200–250 N/A Alkylation of 2-amino precursors

*Hypothetical data inferred from analogs.

Physicochemical Properties

  • Melting Points : Vary significantly with substituents. Bromopyridinyl-substituted 8l melts at 230°C, while thiophenyl-substituted 8g melts at 146°C, indicating that bulkier, halogenated groups increase thermal stability .
  • Solubility and Planarity: The rigid pyrido-triazinone core limits solubility in polar solvents, but flexible chains (e.g., phenethylthio, diethylamino) may improve it. The sulfur atom in thioethers could also enhance lipophilicity .

Biological Activity

Overview

2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology. The following sections will detail its biochemical properties, cellular effects, and comparative analysis with similar compounds.

Research indicates that this compound exhibits significant inhibitory activity on cellular proliferation. It has been evaluated for its effects on various cancer cell lines, demonstrating a broad spectrum of activity against human lung cancer (A549) and human breast cancer (MDA-MB231) cells. Table 1 summarizes the key biochemical properties and activities associated with this compound.

Property Description
Chemical Structure Heterocyclic compound with triazine scaffold
CAS Number 896333-09-8
Mechanism of Action Inhibits cell proliferation
Target Cell Lines A549 (lung cancer), MDA-MB231 (breast cancer)
Inhibitory Activity Broad-spectrum antiproliferative effects

Cellular Effects

In vitro studies have demonstrated that this compound significantly inhibits the growth of A549 and MDA-MB231 cell lines. The antiproliferative activity was more pronounced in lung cancer cells compared to breast cancer cells. This differential sensitivity suggests that the compound may interact with specific cellular pathways that are more active in certain types of cancer.

Case Study: Antiproliferative Activity

A study conducted on the antiproliferative effects of this compound revealed:

  • Cell Viability Assay : The compound was tested using MTT assays where it showed a dose-dependent decrease in cell viability for both A549 and MDA-MB231 cells.
  • IC50 Values : The IC50 value for A549 cells was found to be lower than that for MDA-MB231 cells, indicating higher potency against lung cancer.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other triazine derivatives. For instance:

Compound Name Activity Remarks
4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-oneAntiproliferativeSimilar structure; effective against A549
1,3,5-Triazine derivativesAnticancer, antiviralBroader range of biological activities

Synthesis and Preparation Methods

The synthesis of this compound typically involves S-alkylation of precursor compounds. The preparation process includes:

  • Starting Material : 2-phenyl-4-thioxopyrazolo[1,5-a][1,3,5]triazine-7(6H)-one.
  • Reagents : Alkali treatment followed by S-alkylation with phenethyl bromide.
  • Characterization Techniques : The synthesized compound is characterized using NMR and mass spectrometry.

Q & A

What are the optimal multi-step synthesis routes for 2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one?

Level: Basic
Methodological Answer:
Synthesis typically involves:

Condensation : React 2-aminopyridine derivatives with ethoxycarbonylisothiocyanate to form thiourea intermediates.

Amination : Introduce phenethylthio groups via nucleophilic substitution under basic conditions (e.g., NaH in DMF).

Cyclization : Thermal ring closure of guanidine intermediates at 120–150°C to form the fused triazinone core .
Key Considerations : Optimize reaction time, solvent polarity, and temperature to avoid side products. For example, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .

How can structural integrity be confirmed after synthesis?

Level: Basic
Methodological Answer:
Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR peaks to verify substituent positions (e.g., phenethylthio group resonance at δ 2.8–3.2 ppm for SCH2_2) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 325.3) and fragmentation patterns .
  • IR Spectroscopy : Identify characteristic C=O stretching (~1680 cm1^{-1}) and C-N vibrations (~1550 cm1^{-1}) .

How can structure-activity relationships (SAR) guide biological activity prediction?

Level: Advanced
Methodological Answer:
SAR studies focus on:

  • Core Modifications : Pyrido-triazinone derivatives with electron-withdrawing groups (e.g., NO2_2) show enhanced antimicrobial activity .
  • Substituent Effects : Phenethylthio groups improve lipid solubility, potentially enhancing blood-brain barrier penetration .
    Experimental Validation :
  • Screen analogues against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Compare IC50_{50} values to establish substituent contributions .

What reaction mechanisms explain the compound’s biological interactions?

Level: Advanced
Methodological Answer:
Proposed mechanisms include:

  • Enzyme Inhibition : The triazinone core mimics ATP’s adenine moiety, competitively binding kinase active sites .
  • Thiol Reactivity : The phenethylthio group may undergo redox reactions with cysteine residues in proteins, altering enzyme function .
    Experimental Support :
  • Use X-ray crystallography to resolve ligand-enzyme complexes (e.g., PDB structures).
  • Track thiol oxidation via HPLC-MS .

How is purity assessed during synthesis?

Level: Basic
Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time consistency (±0.1 min) indicates purity >95% .
  • Melting Point Analysis : Sharp melting points (e.g., 180–182°C) correlate with high crystallinity .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 62.3%, H: 4.5%) .

Can computational modeling predict binding modes with biological targets?

Level: Advanced
Methodological Answer:
Steps :

Docking Studies : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD <2 Å).

Free Energy Calculations : Compute binding affinities via MM-PBSA. Correlate with experimental IC50_{50} .

What strategies address solubility challenges in biological assays?

Level: Basic
Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH Adjustment : Ionize the triazinone core at pH 7.4 using phosphate buffers.
  • Prodrug Design : Introduce phosphate esters for in situ hydrolysis .

How does the compound’s stability vary under physiological conditions?

Level: Advanced
Methodological Answer:
Stability Studies :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C). Monitor degradation via LC-MS; half-life >24 h suggests suitability for in vivo studies .
  • Photostability : Expose to UV light (320–400 nm). Degradation <5% after 48 h indicates robustness .
    Mitigation : Add antioxidants (e.g., ascorbic acid) to prevent thioether oxidation .

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